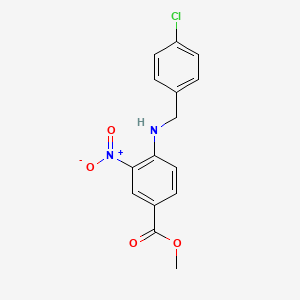
Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzoic acid and contains a nitro group, a chlorophenyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylamino group via a nucleophilic substitution reaction.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Friedel-Crafts Acylation: Methyl 3-nitrobenzoate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form methyl 4-[(4-chlorophenyl)carbonyl]-3-nitrobenzoate.
Nucleophilic Substitution: The carbonyl group is then converted to a methylamino group using methylamine under basic conditions to yield the final product, methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-[(4-chlorophenyl)methylamino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and methylamino groups may contribute to binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(4-chlorophenyl)methylamino]benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate: Contains a methoxy group instead of a chlorine atom, which can affect its electronic properties and reactivity.
Methyl 4-[(4-bromophenyl)methylamino]-3-nitrobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13ClN2O4 |
|---|---|
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-4-7-13(14(8-11)18(20)21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 |
Clé InChI |
RMFXUSDVZMFURR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















